(5-Bromopyridin-2-yl)methanethiol
Description
(5-Bromopyridin-2-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methanethiol (-CH₂SH) group at the 2-position. This structure confers unique reactivity due to the electron-withdrawing bromine atom, which influences the pyridine ring’s electronic properties, and the nucleophilic thiol group, which participates in redox and conjugation reactions.
Properties
IUPAC Name |
(5-bromopyridin-2-yl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFFWZHOEFOQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, which is then converted to (5-Bromopyridin-2-yl)methanethiol through thiolation reactions .
Industrial Production Methods
Industrial production methods for (5-Bromopyridin-2-yl)methanethiol are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)methanethiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced under specific conditions to modify the pyridine ring or the thiol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives or modified thiol groups.
Scientific Research Applications
(5-Bromopyridin-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methanethiol (CH₃SH) and its derivatives are pivotal in sulfur cycling and biochemical pathways. Below is a comparative analysis of (5-Bromopyridin-2-yl)methanethiol with structurally or functionally related compounds:
Reactivity and Stability
- The thiol group may undergo oxidation to disulfides or conjugation with metals.
- Methanethiol: Rapidly oxidized to DMDS or dimethyl trisulfide (DMTS) in aerobic conditions . Inhibits methane oxidation in methanotrophs unless degraded via methanethiol oxidase (MtoX) .
- Cysteine: Thiol group participates in disulfide bond formation; non-enzymatic conversion to methanethiol is less efficient than enzymatic pathways (e.g., methionine-γ-lyase) .
Analytical and Measurement Techniques
- Gas Chromatography (GC): Used to measure volatile methanethiol in blood (normal human levels: 229 ± 29 pmol/mL) .
- Metatranscriptomics : Identifies enzymes like methionine-γ-lyase (MGL) responsible for methanethiol production in microbial communities .
Biological Activity
(5-Bromopyridin-2-yl)methanethiol is a pyridine derivative characterized by a bromine atom at the 5-position and a methanethiol group at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. Understanding its biological activity can provide insights into its applications in drug development and other therapeutic areas.
- Molecular Formula : C₆H₆BrNS
- Molecular Weight : 204.09 g/mol
- IUPAC Name : (5-bromopyridin-2-yl)methanethiol
The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction, which can influence its biological activity.
The biological activity of (5-Bromopyridin-2-yl)methanethiol is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. Additionally, the bromine atom may engage in halogen bonding, enhancing molecular interactions within biological systems.
Antimicrobial Activity
Research indicates that (5-Bromopyridin-2-yl)methanethiol exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to be effective against both Gram-positive and Gram-negative bacteria. The compound demonstrated a selective mechanism against Chlamydia species, suggesting potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. Its ability to modulate enzyme activity could play a significant role in inhibiting tumor growth .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of (5-Bromopyridin-2-yl)methanethiol revealed that it significantly reduced the viability of Chlamydia-infected HEp-2 cells. The compound was found to affect chlamydial inclusion numbers, size, and morphology, indicating a targeted action against this pathogen .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Chlamydia trachomatis | 16 µg/mL |
Study 2: Anticancer Activity
In vitro studies demonstrated that (5-Bromopyridin-2-yl)methanethiol could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Toxicity and Safety Profile
Toxicological assessments indicate that (5-Bromopyridin-2-yl)methanethiol exhibits low toxicity towards human cell lines at therapeutic concentrations. However, further studies are necessary to evaluate its long-term safety and potential side effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
